Bis(2-hydroxyethyl)ammonium octadecyl sulphate
Description
Properties
CAS No. |
64346-13-0 |
|---|---|
Molecular Formula |
C22H49NO6S |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;octadecyl hydrogen sulfate |
InChI |
InChI=1S/C18H38O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H,19,20,21);5-7H,1-4H2 |
InChI Key |
FXENCNXRPCFSSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis (2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate typically involves the esterification of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is purified through techniques such as recrystallization or distillation to remove any impurities .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl groups, leading to the formation of nitroxide radicals.
Reduction: Reduction reactions can convert the nitroxide radicals back to the original piperidyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroxide radicals.
Reduction: Regeneration of the original piperidyl groups.
Substitution: Formation of new ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 455.693 g/mol
- Appearance : Pale yellow to brown liquid or paste depending on formulation and purity.
The compound's structure includes a long-chain octadecyl group, which contributes to its hydrophobic characteristics, alongside two hydroxyethyl groups and a quaternary ammonium ion. This configuration enhances its surfactant properties, making it effective in various applications.
Surfactant Applications
Personal Care Products : Bis(2-hydroxyethyl)ammonium octadecyl sulphate is widely used as an emulsifier and conditioning agent in hair care products and skin lotions. Its surfactant properties allow it to stabilize emulsions, improve texture, and enhance the feel of formulations on the skin .
Industrial Uses : In industrial applications, this compound serves as a surfactant in formulations such as coatings and adhesives. Its ability to reduce surface tension makes it valuable for improving the spreadability and adhesion of products .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacteria and fungi, making it a candidate for use in disinfectants and preservatives in personal care products .
- Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis. This mechanism is attributed to the interaction between the hydrophobic alkyl chains and the lipid bilayer of microbial membranes .
Material Science Applications
Self-Assembly Behavior : Studies have shown that mixtures containing this compound can form various structures such as micelles and vesicles in aqueous solutions. These self-assembled structures are critical for drug delivery systems and nanotechnology applications .
Safety and Regulatory Status
According to safety assessments, this compound does not raise significant concerns regarding genotoxicity or accumulation in humans when used at recommended concentrations . Regulatory bodies have established acceptable exposure limits, ensuring safe usage across various applications.
Mechanism of Action
The primary mechanism by which this compound exerts its effects is through the stabilization of free radicals. The piperidyl groups in the molecule can scavenge free radicals generated by ultraviolet radiation, thereby preventing the degradation of the polymer matrix. This radical scavenging activity is facilitated by the formation of stable nitroxide radicals, which do not propagate the degradation chain reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variants
a) Bis(2-hydroxyethyl)ammonium Tetradecyl Sulphate (DEA-MYRISTYL SULFATE)
- CAS : 65104-61-2
- Molecular Formula: C₁₈H₄₁NO₇S
- Key Differences :
b) Ammonium Octadecyl Sulphate
- CAS : 4696-46-2
- Molecular Formula: C₁₈H₄₁NO₄S
- Applications: Industrial detergents and heavy-duty cleaners.
Counterion and Functional Group Variants
a) Diethanolamine Bisulfate
- CAS : 59219-56-6
- Molecular Formula: C₄H₁₄NO₆S
- Key Differences :
b) Bis(2-hydroxyethyl)ammonium Myristate (DEA-MYRETH SULFATE)
Ethylated and Unsaturated Derivatives
a) Ethylbis(hydroxyethyl)octadecenylammonium Ethyl Sulphate
Comparative Data Table
Research Findings and Performance Metrics
- Solubility : this compound exhibits higher water solubility than ammonium octadecyl sulphate due to hydroxyethyl groups.
- Surface Activity : CMC values decrease with longer alkyl chains (e.g., C18: ~0.1 mM vs. C14: ~0.5 mM).
- Irritation Potential: Hydroxyethyl groups reduce skin irritation compared to non-hydroxyethylated ammonium salts.
- Biodegradability : Sulphates degrade faster than carboxylates but slower than ethoxylated derivatives.
Biological Activity
Bis(2-hydroxyethyl)ammonium octadecyl sulphate (BHEAOS) is a quaternary ammonium compound that has garnered attention for its biological activities, particularly in antimicrobial applications. This article reviews the current understanding of its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic uses, supported by data tables and case studies.
Chemical Structure and Properties
BHEAOS is characterized by its amphiphilic nature, combining hydrophilic and hydrophobic segments. This structure facilitates interactions with biological membranes, making it a candidate for various applications in biomedicine and materials science.
BHEAOS exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. Studies have shown that the compound's effectiveness is influenced by its concentration and the length of the alkyl chain.
Minimum Inhibitory Concentration (MIC)
Table 1 summarizes the MIC values for BHEAOS against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 500 |
| Pseudomonas aeruginosa | 400 |
These values indicate that while BHEAOS is effective against certain pathogens, the MICs are relatively high compared to other antimicrobial agents, suggesting a need for structural optimization to enhance potency.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of BHEAOS. In vitro studies have been conducted on various mammalian cell lines to determine the half-maximal inhibitory concentration (IC50).
Results
Table 2 presents the IC50 values for BHEAOS against different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Lung Fibroblasts (MRC-5) | 328 |
| Human Colorectal Cancer (Caco-2) | 250 |
| Human Lung Adenocarcinoma (Calu-3) | 300 |
The selectivity index (SI), calculated as the ratio of IC50 to MIC, indicates that BHEAOS has a favorable therapeutic window, particularly in lung fibroblasts.
Study 1: Antibacterial Efficacy
In a comparative study of various quaternary ammonium compounds, BHEAOS demonstrated comparable antibacterial activity to benzalkonium chloride (BAC), a widely used disinfectant. The study highlighted that modifications in the alkyl chain length significantly impacted both antimicrobial efficacy and cytotoxicity profiles.
Study 2: Membrane Disruption
Another investigation utilized fluorescence microscopy to visualize the effects of BHEAOS on bacterial membranes. Results indicated that at sub-MIC concentrations, BHEAOS caused membrane depolarization and morphological changes in treated bacteria, confirming its mechanism of action.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing high-purity Bis(2-hydroxyethyl)ammonium octadecyl sulphate?
- Methodological Answer : The compound can be synthesized via a two-step process:
Esterification : React stearyl alcohol with sulfuric acid under controlled temperature (50–60°C) to form octadecyl hydrogen sulfate.
Neutralization : Treat the intermediate with bis(2-hydroxyethyl)amine in a polar solvent (e.g., ethanol) at room temperature, followed by recrystallization or column chromatography (silica gel, methanol:chloroform eluent) to achieve >98% purity .
- Key Considerations : Monitor pH during neutralization to avoid over-acidification, which may yield byproducts like bisulfate salts.
Q. How can the crystal structure of this compound be resolved?
- Methodological Answer : Utilize single-crystal X-ray diffraction (SCXRD) with the SHELX suite for structure solution and refinement:
Crystallization : Grow crystals via slow evaporation of a saturated ethanol-water solution.
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
- Validation : Cross-validate with spectroscopic data (e.g., H NMR, FT-IR) to confirm molecular connectivity .
Q. What experimental techniques are suitable for determining critical micelle concentration (CMC)?
- Methodological Answer : Employ surface tension measurements using a tensiometer (e.g., Du Noüy ring method):
Prepare aqueous solutions at varying concentrations (0.1–10 mM).
Plot surface tension vs. log(concentration); the CMC corresponds to the inflection point.
- Alternative Methods : Conductivity measurements or fluorescence probing (e.g., pyrene excimer formation) for cross-validation .
Q. How can impurities be removed during purification?
- Methodological Answer : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile:water, 70:30 v/v). Monitor purity via LC-MS (ESI+ mode) to detect residual stearyl alcohol or unreacted sulfate intermediates .
Advanced Research Questions
Q. How does the molecular architecture influence micellar stability in varying pH conditions?
- Methodological Answer : Perform dynamic light scattering (DLS) and zeta potential measurements across a pH range (2–12):
Prepare buffered solutions (e.g., citrate-phosphate buffers).
Analyze hydrodynamic diameter and surface charge to assess aggregation/disaggregation thresholds.
- Insight : The sulfate group’s pKa (~2) ensures stability in acidic conditions, while the hydroxyethyl groups enhance solubility in alkaline media via hydrogen bonding .
Q. What computational approaches elucidate structure-activity relationships (SAR) for surfactant efficiency?
- Methodological Answer : Conduct molecular dynamics (MD) simulations using software like GROMACS:
Model the compound in a water-octane biphasic system.
Calculate Gibbs free energy of micellization and interfacial tension reduction.
Q. How can conflicting toxicity data from aquatic ecotoxicity assays be resolved?
- Methodological Answer : Replicate OECD Test Guideline 201 (algae growth inhibition) under standardized conditions:
Expose Raphidocelis subcapitata to 0.1–10 mg/L concentrations.
Measure chlorophyll-a fluorescence and cell density after 72 hours.
- Analysis : Discrepancies may arise from impurities (e.g., residual amines); confirm purity via LC-MS before testing .
Q. What strategies optimize the compound’s performance in mixed surfactant systems?
- Methodological Answer : Design a response surface methodology (RSM) experiment:
Vary ratios of this compound with nonionic surfactants (e.g., Tween 80).
Measure synergism parameters (e.g., interaction parameter β) via surface tension reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
